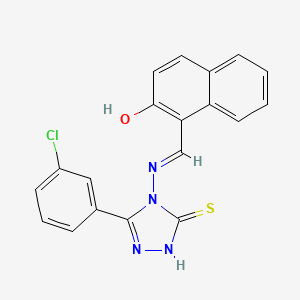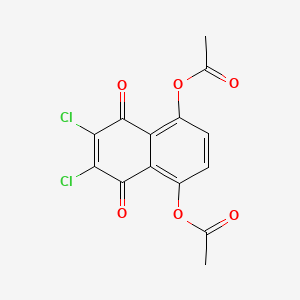![molecular formula C20H18ClN5O5 B12046272 N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12046272.png)
N'-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE is a complex organic compound that features a variety of functional groups, including a chlorobenzyl ether, a methoxyphenyl group, and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE typically involves multiple steps:
Formation of the Chlorobenzyl Ether: This step involves the reaction of 4-chlorobenzyl chloride with a phenol derivative under basic conditions to form the chlorobenzyl ether.
Formation of the Hydrazide: The hydrazide moiety can be synthesized by reacting an appropriate acyl chloride with hydrazine.
Condensation Reaction: The final step involves the condensation of the hydrazide with the aldehyde derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the triazine ring or the hydrazide moiety.
Substitution: The chlorobenzyl ether group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.
Drug Development: It has potential as a lead compound in the development of new pharmaceuticals.
Medicine
Antimicrobial Activity: Preliminary studies might suggest its use as an antimicrobial agent.
Cancer Research: It could be investigated for its potential anti-cancer properties.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It might be explored as a component in pesticides or herbicides.
Mécanisme D'action
The mechanism of action of N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
Antimicrobial Activity: It could disrupt microbial cell membranes or interfere with essential metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N’-((E)-{4-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
- **N’-((E)-{4-[(4-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE
Uniqueness
The presence of the chlorobenzyl ether group and the specific arrangement of functional groups make N’-((E)-{4-[(4-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)ACETOHYDRAZIDE unique
Propriétés
Formule moléculaire |
C20H18ClN5O5 |
|---|---|
Poids moléculaire |
443.8 g/mol |
Nom IUPAC |
N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)acetamide |
InChI |
InChI=1S/C20H18ClN5O5/c1-30-17-8-13(4-7-16(17)31-11-12-2-5-14(21)6-3-12)10-22-25-18(27)9-15-19(28)23-20(29)26-24-15/h2-8,10H,9,11H2,1H3,(H,25,27)(H2,23,26,28,29)/b22-10+ |
Clé InChI |
XDIYHZQMKBUFBH-LSHDLFTRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)CC2=NNC(=O)NC2=O)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12046230.png)

![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12046236.png)
![4-((E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol](/img/structure/B12046239.png)
![N-(3-chlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046246.png)
![(5E)-5-[(1E)-1-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)butan-2-ylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12046251.png)
![2-methoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B12046253.png)

![1-(6-{(1E)-N-[2,6-Di(propan-2-yl)phenyl]ethanimidoyl}pyridin-2-yl)ethan-1-one](/img/structure/B12046281.png)

